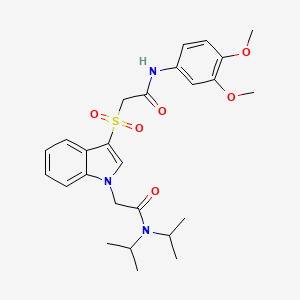
2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The indole ring and the phenyl ring would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the amide group, and the aromatic rings. The sulfonyl group could potentially undergo substitution reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, and the aromatic rings could contribute to its stability .Scientific Research Applications
Polymer Research : Studies on polyimides and copolymers, such as the work by Choi and Chang (2010), focus on synthesizing films with specific properties, like transparency and thermal stability, which are crucial for applications in electronics and optics Choi & Chang, 2010.
Synthesis of Bioactive Compounds : Research by Avdeenko et al. (2020) on indole derivatives, which share structural motifs with the query compound, reveals their potential in creating biologically active compounds. Such studies indicate the versatility of these molecular frameworks in medicinal chemistry Avdeenko, Konovalova, & Yakymenko, 2020.
Drug Development and Pharmacokinetics : Humphreys et al. (2003) discussed the optimization of endothelin receptor antagonists, highlighting the importance of metabolic stability in drug development. This research exemplifies the types of studies that compounds like the one could be involved in, focusing on receptor interaction and optimization for therapeutic use Humphreys et al., 2003.
Material Science and Chemistry : The synthesis and properties of various materials, including polymers and copolymers for specific applications like flexible displays, are explored. For instance, Lei et al. (2001) and others have developed materials with unique properties such as stretchability, transparency, and thermal resistance, which are essential for advancing technology in electronics and displays Lei, Delano, & Mohanty, 2001.
Cancer Detection and Optical Imaging : Pham, Medarova, and Moore (2005) detailed the development of water-soluble near-infrared dyes for cancer detection, showcasing the application of sophisticated chemical synthesis in creating diagnostic tools. This research area reflects the potential uses of advanced compounds in biomedical imaging and therapy Pham, Medarova, & Moore, 2005.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-9-7-8-10-21(20)28)36(32,33)16-25(30)27-19-11-12-22(34-5)23(13-19)35-6/h7-14,17-18H,15-16H2,1-6H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRICKCPWGAGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

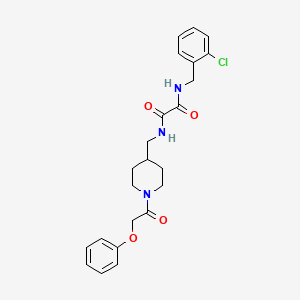
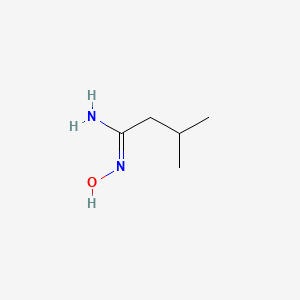
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)

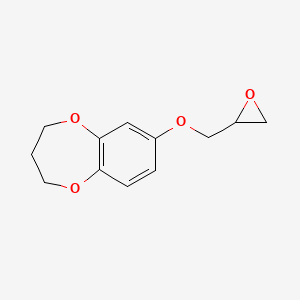
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)
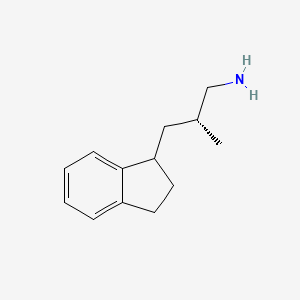
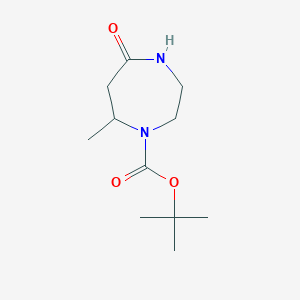

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)